Benzoic acid-d
Overview
Description
Benzoic acid-d is a deuterated form of benzoic acid, which is a widely used chemical compound in various industries. The deuterium-labeled compound, benzoic acid-d, has been used in scientific research for a variety of purposes, including in drug development, biochemical studies, and environmental analysis.
Scientific Research Applications
Biotechnological Applications
- Halomonas sp. D2 Strain Utilization : Halomonas sp. D2, a strain capable of using benzoic acid as a sole carbon and energy source, demonstrates potential for biotechnological applications in restoring saline soils and water contaminated with aromatic hydrocarbons (Usanina, Pyankova, & Plotnikova, 2021).
Food and Environmental Safety
- Benzoic Acid in Foods : Benzoic acid is naturally present in plant and animal tissues and is used as a preservative and flavoring agent in food products, impacting human exposure and environmental distribution (del Olmo, Calzada, & Nuñez, 2017).
Agricultural and Veterinary Research
- Impact on Livestock : Studies on piglets show that while low levels of dietary benzoic acid supplementation have beneficial effects, excessive levels can lead to growth retardation, hematological abnormalities, and organ injury (Shu et al., 2016).
Chemical Detection and Analysis
- Detection of Benzoic Acid : Research involving polyaniline/Al bismuthate composite nanorods has been conducted for the effective detection of benzoic acid, showcasing its application in quality assurance in pharmaceutical, food, and chemistry industries (Pei et al., 2020).
Environmental Treatment
- Removal from Wastewater : Single-walled carbon nanotubes (SWCNTs) have been studied for the removal of benzoic acid from wastewater, indicating their potential as adsorbents in environmental treatment processes (Mahani, Amiri, & Noroozmahani, 2017).
Health and Safety
- Metabolite Profile in Detoxification : A study on the detoxification of benzoic acid through glycine conjugation revealed significant metabolic information, highlighting the process's safety and efficacy (Irwin et al., 2016).
Pharmaceutical Research
- Thermodynamic Study in Pharmaceuticals : Benzoic acid's phase behavior and solubility in pharmaceutical research are crucial for process design, as demonstrated in a study using PC-SAFT modeling (Reschke et al., 2016).
Agricultural Product Safety
- Levels in Milk : Assessment of benzoic acid levels in milk in China indicates its widespread occurrence at low levels, raising considerations for sensitive individuals (Qi, Hong, Liang, & Liu, 2009).
Calibration and Analysis Techniques
- Calibration Material in Analysis : Benzoic acid serves as an IUPAC recommended calibration material due to its 'ideal' behavior, aiding in determining enthalpy of sublimation values for various substances (Wright, Phang, Dollimore, & Alexander, 2002).
Further Research and Application Insights
- HIV Treatment Research : Research into the sublimation process of DPC 963, an HIV treatment compound, utilized benzoic acid as a reference standard, demonstrating its utility in pharmaceutical development (Xie, Ziemba, & Maurin, 2008).
- Microencapsulation in Food Industry : Studies on the microencapsulation of benzoic acid highlight its significance in food preservation and the optimization of physical characteristics of encapsulated substances (Marques et al., 2016).
- Growth Enhancement in Plants : Research on soybean plants shows that exogenous application of benzoic acid significantly enhances growth, yield, and oil quality, indicating its role in agricultural productivity (Sadak, El-Lethy, & Dawood, 2013).
- Catalysis in Organic Synthesis : Benzoic acid derivatives are central in drug molecules, and their selective C–H bond functionalization via transition-metal catalysis is crucial in organic synthesis (Li et al., 2016).
- Synthetic Utility in Organic Chemistry : The synthetic utility of biodihydroxylated benzoic acid derivatives is explored in constructing bridge bicyclo scaffolds, demonstrating its role in organic chemistry (Mihovilovic, Leisch, & Mereiter, 2004).
- Hydrogen Bond Evolution in Pharmaceuticals : Studying benzoic acid derivatives like salicylic acid under high pressure reveals insights into intra- and inter-molecular hydrogen bonding, crucial for pharmaceutical development (Mishra et al., 2019).
- NMR Analysis in Drug Development : Benzoic acid esters, key in drug discovery, show anomalous 1 H NMR chemical shift behavior, influencing iterative chemical shift prediction in medicinal chemistry (Gadikota et al., 2022).
- Electrochemical Treatment in Water Purification : Benzoic acid's electrochemical treatment over boron-doped diamond electrodes is studied for water purification, demonstrating its role in environmental engineering (Velegraki et al., 2010).
- Treatment of Herbicides Using Bioreactor Technology : Membrane bioreactor technology has been applied to treat herbicides like benzoic acid derivatives, indicating its effectiveness in environmental safety (Ghoshdastidar & Tong, 2013).
- Detection in Beverages : Silica gel thin-film microextraction coupled with surface enhanced Raman scattering is used for rapid detection of benzoic acid in carbonated beverages, highlighting its application in food safety (Cai et al., 2018).
- Electrocoagulation Treatment : Electrocoagulation using aluminum and iron electrodes has been explored for benzoic acid degradation from aqueous solutions, showing its utility in water treatment processes (Garg & Prasad, 2015).
properties
IUPAC Name |
deuterio benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514712 | |
Record name | (O-~2~H)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid-d | |
CAS RN |
406679-59-2 | |
Record name | (O-~2~H)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 406679-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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